An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Synthesis and Characterization
An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. While direct experimental data for this specific methyl ester is not extensively available in the public domain, this document extrapolates a probable synthetic route and expected characterization data based on closely related and well-documented analogues, primarily its corresponding carboxylic acid and ethyl ester.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | N/A |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₇H₇ClN₂O₂S | Calculated |
| Molecular Weight | 218.66 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
Synthesis Pathway
The synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is analogous to the preparation of its ethyl ester counterpart, which involves a two-step process.[1] The proposed pathway begins with the condensation of S-methylisothiourea with a dialkyl malonate derivative, followed by chlorination to yield the target compound.
DOT Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.
Experimental Protocols
The following are detailed, extrapolated methodologies for the key experimental steps.
Step 1: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
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Reagents and Materials:
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S-Methylisothiourea sulfate
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Dimethyl 2-(ethoxymethylene)malonate
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Sodium methoxide
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Methanol
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Procedure:
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To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate portion-wise at room temperature.
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Stir the resulting mixture for 30 minutes.
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Add Dimethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
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The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
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Step 2: Synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
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Reagents and Materials:
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Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
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Phosphorus oxychloride (POCl₃)
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Toluene (or other suitable solvent)
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Procedure:
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Suspend Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in toluene.
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Slowly add phosphorus oxychloride to the suspension at 0-5 °C.
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Heat the reaction mixture to reflux and maintain for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization. A similar ethyl ester has a melting point of 60-63 °C.[2]
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Characterization Data
While specific data for Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is scarce, the following table summarizes the available data for the closely related "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid". It is expected that the methyl ester would exhibit analogous spectral features.
| Characterization Technique | Data for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Expected Features for Methyl Ester |
| Melting Point | 165 °C (decomposes)[3][4] | Expected to be a solid with a distinct melting point. |
| ¹H NMR | A spectrum is available but not detailed in the search results.[5] | Expected signals for the pyrimidine proton, the S-methyl protons, and the O-methyl protons. |
| ¹³C NMR | No data available from searches. | Expected signals for the pyrimidine ring carbons, the carboxyl carbon, the S-methyl carbon, and the O-methyl carbon. |
| Mass Spectrometry | Molecular Weight: 204.63 g/mol [3][4][6] | Expected molecular ion peak (M+) at m/z 218 and 220 in a ~3:1 ratio due to the chlorine isotope. |
| Purity | Typically available at ≥ 97% (GC)[7] | Purity would be determined by GC or HPLC. |
Applications in Research and Development
This class of compounds, specifically pyrimidine derivatives, are crucial intermediates in the synthesis of a wide range of bioactive molecules. "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid" is noted as an intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[4][] These compounds are also utilized in agricultural chemistry for the development of herbicides and fungicides.[7] The unique structure of the pyrimidine core allows for diverse modifications, making it a valuable scaffold in drug discovery and agrochemical research.[7]
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 3. 5-氯-2-(甲硫基)嘧啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
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